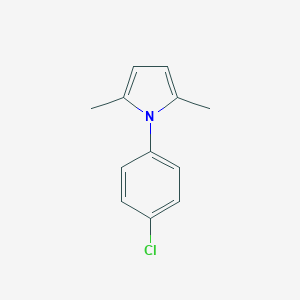

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746144. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKFIFOSLJJRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198480 | |

| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-23-5 | |

| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZT47QAU4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The primary and most efficient method for its preparation is the Paal-Knorr synthesis, a classic and reliable reaction for the formation of substituted pyrroles.[1][2] This document details the chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Core Synthesis Route: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[3] For the synthesis of this compound, the reaction involves the cyclocondensation of 2,5-hexanedione with 4-chloroaniline.[1][2] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2]

Reaction Scheme:

Caption: Paal-Knorr synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | -9 |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 69-72 |

| This compound | C₁₂H₁₂ClN | 205.68 | 47 |

Experimental Protocol: Paal-Knorr Synthesis

This section provides a detailed experimental protocol for the synthesis of this compound based on established Paal-Knorr reaction methodologies.

Materials:

-

2,5-Hexanedione

-

4-Chloroaniline

-

Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Hydrochloric Acid (for workup)

-

Methanol/Water (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1 equivalent) and 4-chloroaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature. The product can be isolated by precipitation upon the addition of water or dilute hydrochloric acid, followed by vacuum filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as a methanol/water mixture, to yield the pure this compound.

Note: The specific quantities of reagents, solvent volumes, and reaction times should be optimized for the desired scale of the synthesis.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Paal-Knorr synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Pathway

The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr synthesis provides a straightforward and efficient method for the preparation of this compound. This technical guide outlines the fundamental principles, a detailed experimental protocol, and relevant quantitative data to aid researchers and professionals in the successful synthesis of this compound for applications in drug discovery and development. The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-aryl-2,5-dimethylpyrrole derivatives by varying the aniline starting material.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a central pyrrole ring flanked by a substituted aryl group, is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 1-(4-Chlorophenyl)-2,5-dimethylpyrrole, 2,5-Dimethyl-1-(4-chlorophenyl)pyrrole | --INVALID-LINK-- |

| CAS Number | 5044-23-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₂ClN | --INVALID-LINK-- |

| Molecular Weight | 205.68 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to brown powder or crystals | --INVALID-LINK-- |

| Melting Point | 46-50 °C | --INVALID-LINK-- |

| Boiling Point | Not experimentally determined. A predicted value for a related compound is available. | N/A |

| Solubility | Soluble in methanol. | --INVALID-LINK-- |

| XLogP3 | 3.7 | --INVALID-LINK-- |

Spectral Data

Spectral analysis is crucial for the identification and characterization of chemical compounds.

| Spectrum Type | Data | Source |

| ¹³C NMR | Spectral data available. | --INVALID-LINK-- |

| GC-MS | Mass spectrum available. | --INVALID-LINK-- |

Synthesis

The most common and efficient method for the synthesis of 1-substituted-2,5-dimethylpyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-chloroaniline.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

Acetonylacetone (hexane-2,5-dione)

-

4-Chloroaniline

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Hydrochloric Acid (0.5 M)

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 equivalent) in ethanol.

-

To this solution, add acetonylacetone (1.0 equivalent) followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly add 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a methanol/water mixture to yield the pure this compound.

Synthesis Workflow

Potential Biological Significance and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to compounds with known pharmacological activities suggests several potential areas of interest. Derivatives of this compound have been investigated for their roles as anti-cancer and anti-inflammatory agents.[1] Furthermore, related pyrrole-containing molecules have been identified as inhibitors of key enzymes and as receptor antagonists.

Based on the activities of closely related compounds, three potential signaling pathways that could be modulated by this compound or its derivatives are presented below.

Inhibition of Enoyl-ACP Reductase (InhA) Pathway

Derivatives of 2,5-dimethyl-1H-pyrrole have been synthesized and evaluated as inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this pathway disrupts the formation of the bacterial cell wall, leading to an antibacterial effect.

Inhibition of Dihydrofolate Reductase (DHFR) Pathway

Substituted pyrrole derivatives have also been investigated as inhibitors of DHFR, an essential enzyme for the synthesis of purines and thymidylate, which are required for DNA synthesis and cell proliferation. DHFR inhibitors are commonly used as anticancer and antimicrobial agents.

Antagonism of the Dopamine D4 Receptor Signaling Pathway

Certain pyrrolo-pyridine derivatives have demonstrated high affinity and selectivity as antagonists for the human dopamine D4 receptor. As a G-protein coupled receptor (GPCR), the D4 receptor is involved in various neurological processes, and its modulation is a target for treating psychiatric disorders.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis via the Paal-Knorr reaction and the biological activities of its derivatives make it an attractive scaffold for further investigation. The hypothetical signaling pathways presented here, based on the activities of related compounds, offer starting points for future research into the pharmacological profile of this and similar molecules. As with any chemical substance, proper safety precautions are paramount during its handling and use in experimental settings.

References

An In-depth Technical Guide on 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS Number: 5044-23-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in pharmaceutical and agrochemical research. The information is presented to support research and development activities, offering detailed data and methodologies.

Chemical Identity and Structure

This compound is a substituted pyrrole with a chlorophenyl group attached to the nitrogen atom of the pyrrole ring.

| Identifier | Value |

| CAS Number | 5044-23-5[1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₂H₁₂ClN[1][3] |

| Molecular Weight | 205.68 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C)N1C2=CC=C(C=C2)Cl |

| InChI Key | FAPJGFJRFHIFTM-UHFFFAOYSA-N |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Light yellow to brown powder or crystals | [6] |

| Melting Point | 46 - 50 °C | [6] |

| Purity | ≥ 98% (GC) | [6] |

Note: Additional data such as boiling point, density, and solubility in various solvents are not consistently reported across publicly available sources. Experimental determination is recommended for precise values.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be inferred from established organic chemistry principles. A plausible synthetic route is the Paal-Knorr pyrrole synthesis.

Conceptual Synthetic Workflow: Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound (in this case, acetonylacetone or hexane-2,5-dione) with a primary amine (4-chloroaniline).

Caption: Conceptual workflow for the Paal-Knorr synthesis of this compound.

General Experimental Protocol Outline:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of hexane-2,5-dione and 4-chloroaniline in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

-

Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow

The identity and purity of the synthesized product would be confirmed using standard analytical techniques.

Caption: Standard analytical workflow for the characterization of this compound.

Applications and Biological Significance

This compound serves as a key building block in the synthesis of more complex molecules. Its structural motif is found in compounds explored for various applications:

-

Pharmaceutical Research: The pyrrole core is a common scaffold in medicinal chemistry. This particular compound is a precursor for developing novel bioactive molecules.

-

Agrochemical Research: It is utilized in the synthesis of new pesticides and herbicides. The presence of the chlorophenyl group can be crucial for the biological activity of the final product.

At present, there is limited publicly available information on specific signaling pathways directly modulated by this compound itself. Its primary role is that of an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. The biological activity would be characteristic of the final, more complex molecules derived from it.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

-

GHS Pictograms: Warning

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. This compound | C12H12ClN | CID 78742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5044-23-5|this compound|BLD Pharm [bldpharm.com]

- 3. 1-(4-CHLOROPHENYL)-2,5-DIMETHYLPYRROLE | 5044-23-5 [chemicalbook.com]

- 4. 1-(4-Chlorophenyl)-2,5-dimethylpyrrole | 5044-23-5 | TCI AMERICA [tcichemicals.com]

- 5. 1-(4-Chlorophenyl)-2,5-dimethylpyrrole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 930-87-0|1,2,5-三甲基吡咯|1,2,5-Trimethylpyrrole|MFCD00003090-范德生物科技公司 [bio-fount.com]

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole IUPAC name and structure elucidation.

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, covering its chemical identity, structural elucidation, synthesis, and detailed experimental protocols. The information is intended to support research and development activities involving this class of N-arylpyrrole compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative. Its formal IUPAC name is 1-(4-chlorophenyl)-2,5-dimethylpyrrole .[1] The structure consists of a central 2,5-dimethylpyrrole ring bonded at the nitrogen atom to a 4-chlorophenyl group.

Structure:

Data Presentation

The key physicochemical and spectral data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chlorophenyl)-2,5-dimethylpyrrole | [1] |

| CAS Number | 5044-23-5 | [1] |

| Molecular Formula | C₁₂H₁₂ClN | [1] |

| Molecular Weight | 205.68 g/mol | [1] |

| Appearance | Light yellow to brown solid/crystal | TCI[2] |

| Purity | >98.0% (GC) | TCI[2] |

| GC-MS m/z Peaks | 204 (Top), 205 (2nd), 206 (3rd) | PubChem[1] |

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a molecular ion peak corresponding to the compound's molecular weight. The observed top peaks at m/z 204 and 205 are consistent with the molecular formula C₁₂H₁₂ClN, accounting for the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum Prediction:

-

Methyl Protons (-CH₃): A sharp singlet would be expected for the six equivalent protons of the two methyl groups at the C2 and C5 positions of the pyrrole ring. Referencing 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, this signal would likely appear around δ 2.1 ppm.[3]

-

Pyrrole Protons (-CH=CH-): A singlet would be observed for the two equivalent protons at the C3 and C4 positions of the pyrrole ring, expected to appear around δ 6.0 ppm.[3]

-

Aromatic Protons (-C₆H₄-): The 4-chlorophenyl group will show two sets of signals, each integrating to two protons. Due to the para-substitution, these will appear as two distinct doublets (an AA'BB' system). The protons ortho to the pyrrole ring and the protons ortho to the chlorine atom will have slightly different chemical shifts, typically in the range of δ 7.2-7.5 ppm.

-

-

¹³C NMR Spectrum Prediction:

-

Methyl Carbons (-CH₃): A signal for the two equivalent methyl carbons would appear in the aliphatic region, likely around δ 12-15 ppm.[3]

-

Pyrrole Ring Carbons: Two signals would be expected for the pyrrole ring carbons. The signal for C3/C4 (CH carbons) would appear around δ 108-110 ppm, while the signal for the substituted C2/C5 carbons would be further downfield, around δ 129-131 ppm.[3]

-

Aromatic Carbons (-C₆H₄-): Four distinct signals are expected for the chlorophenyl ring: one for the carbon bearing the chlorine atom (C-Cl), one for the carbon attached to the pyrrole nitrogen (C-N), and two for the CH carbons, consistent with the para-substitution pattern. These would appear in the aromatic region (δ 120-140 ppm).

-

Synthesis Methodology: The Paal-Knorr Reaction

The most direct and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis .[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[6]

For the synthesis of this compound, the reactants are:

-

1,4-Dicarbonyl: 2,5-Hexanedione

-

Primary Amine: 4-Chloroaniline

The reaction mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[4][7] The use of a weak acid catalyst, such as acetic acid or a drop of hydrochloric acid, accelerates the reaction.[6]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Protocol: Synthesis via Conventional Heating

Materials:

-

2,5-Hexanedione

-

4-Chloroaniline

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a minimal amount of glacial acetic acid or ethanol.

-

Add 2,5-hexanedione (1.05 equivalents) to the solution.

-

Fit the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing cold deionized water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with additional cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure this compound.

-

Dry the purified product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and reaction mechanism.

Caption: Experimental workflow for the Paal-Knorr synthesis.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

References

- 1. This compound | C12H12ClN | CID 78742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. 5044-23-5|this compound|BLD Pharm [bldpharm.com]

Biological Activity of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activities associated with 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole derivatives. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmaceutical agents, prized for its diverse pharmacological potential.[1] The substitution of a 4-chlorophenyl group at the N-1 position and methyl groups at the C-2 and C-5 positions creates a core structure that has been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This guide details the synthesis, experimental protocols, and quantitative biological data for these derivatives to support ongoing research and drug development efforts.

Synthesis of this compound Derivatives

The primary synthetic route to 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis. This classic condensation reaction involves reacting a 1,4-dicarbonyl compound, such as acetonylacetone (hexane-2,5-dione), with a primary amine, in this case, 4-chloroaniline.[5] The reaction is typically carried out in a suitable solvent, and subsequent modifications, such as Vilsmeier-Haack formylation or acylation, can be used to introduce functional groups at the C-3 position of the pyrrole ring, enabling the creation of a diverse library of derivatives for biological screening.[4]

References

- 1. scispace.com [scispace.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of N-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted mechanism of action of N-arylpyrroles, a class of heterocyclic compounds demonstrating significant therapeutic potential. This document provides a comprehensive overview of their primary modes of action, focusing on their roles as p38 MAP kinase inhibitors and inducers of apoptosis. Quantitative data from various studies are consolidated for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the complex biological processes involved.

Core Mechanisms of Action: A Dual Approach

N-arylpyrroles exert their biological effects through two primary, often interconnected, mechanisms: the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the induction of programmed cell death, or apoptosis.

Inhibition of p38 MAP Kinase Signaling

The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Certain N-arylpyrrole derivatives have emerged as potent inhibitors of p38α MAP kinase, a key enzyme in this pathway.

The inhibitory action of these N-arylpyrroles is often allosteric, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket. This binding induces a significant conformational change in the p38 kinase, rendering it inactive. This allosteric inhibition offers a high degree of selectivity and can overcome some forms of resistance associated with ATP-competitive inhibitors.

Induction of Caspase-Dependent Apoptosis

Apoptosis is a fundamental process for removing damaged or unwanted cells. Many anticancer agents function by triggering this self-destruct mechanism in cancer cells. N-arylpyrroles have been shown to induce apoptosis through a caspase-dependent pathway. Caspases are a family of protease enzymes that, once activated, execute the dismantling of the cell.

The induction of apoptosis by N-arylpyrroles can be initiated through various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can lead to the translocation of pro-apoptotic proteins like Bax to the mitochondria. This event triggers the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.

Quantitative Data on N-Arylpyrrole Activity

The following tables summarize the inhibitory and cytotoxic activities of various N-arylpyrrole derivatives and related compounds, as measured by their half-maximal inhibitory concentration (IC50) values. This data provides a quantitative basis for comparing the potency of different compounds.

Table 1: p38α MAP Kinase Inhibitory Activity of Pyrrole Derivatives and Other Inhibitors

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrrole-2-carboxamide series | p38α | Varies | [1] |

| Thiazole Analogs | p38 | Potent Inhibition | [2] |

| SB202190 (Reference) | p38α | - | [3] |

Table 2: Anticancer Activity of N-Arylpyrrole Derivatives and Other Compounds

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivatives | Breast Cancer (MCF-7) | 39.0 - 43.4 | [4] |

| Imidazo[1,2-a]pyrimidine derivatives | Breast Cancer (MDA-MB-231) | 35.1 - 35.9 | [4] |

| Chalcone derivatives (3a) | - | - | [3] |

| Chalcone derivatives (6) | - | - | [3] |

Detailed Experimental Protocols

To facilitate the investigation of N-arylpyrrole mechanisms, this section provides detailed protocols for key in vitro assays.

p38 MAP Kinase Activity Assay (Cell-Based ELISA)

This protocol describes a method to quantify the inhibition of p38 MAP kinase activity in a cellular context.

Materials:

-

Cell line expressing p38 MAP kinase (e.g., THP-1)

-

N-arylpyrrole compound (or other inhibitor)

-

Lipopolysaccharide (LPS) or other p38 activator

-

Cell lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

ELISA kit for a downstream substrate of p38 (e.g., phospho-ATF-2)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the N-arylpyrrole compound for 1-2 hours. Include a vehicle-only control.

-

-

Stimulation:

-

Stimulate the cells with a known p38 activator (e.g., LPS) for a predetermined time (e.g., 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions to quantify the levels of the phosphorylated downstream substrate in each cell lysate.

-

-

Data Analysis:

-

Normalize the phospho-substrate signal to the total protein concentration for each sample.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caspase-3/7 Activity Assay (Fluorometric)

This protocol details a method to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

Cancer cell line of interest

-

N-arylpyrrole compound

-

Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Cell lysis buffer

-

96-well black, clear-bottom plate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the N-arylpyrrole compound for a specified duration (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

-

-

Cell Lysis:

-

Lyse the cells directly in the wells by adding the cell lysis buffer.

-

-

Enzymatic Reaction:

-

Add the caspase-3/7 fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 450 nm emission for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without cells) from all readings.

-

Express the caspase activity as a fold-change relative to the untreated control.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The p38 MAP Kinase signaling cascade and the point of inhibition by N-arylpyrroles.

Caption: Caspase-dependent apoptosis pathway induced by N-arylpyrroles.

Caption: A logical workflow for investigating the mechanism of kinase inhibition.

Caption: A structured workflow for characterizing the mechanism of apoptosis induction.

References

Literature review on the synthesis and applications of substituted pyrroles.

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the fields of medicinal chemistry, materials science, and chemical synthesis.[1][2][3] Its unique electronic properties and the ability to be extensively functionalized make it a privileged scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[4][5] This technical guide provides a comprehensive overview of the principal synthetic routes to substituted pyrroles and explores their diverse applications, with a focus on providing actionable data and detailed experimental protocols for researchers and drug development professionals.

I. Synthesis of Substituted Pyrroles

The construction of the pyrrole ring can be achieved through several classic and modern synthetic methodologies. The most prominent and widely utilized methods include the Paal-Knorr, Hantzsch, and Knorr syntheses, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and common method for preparing substituted pyrroles.[6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole.[7][8][9] The reaction is valued for its operational simplicity and generally good yields.[10][11]

The mechanism proceeds through the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[10][11] This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring.[7][9] Computational studies and experimental evidence suggest that the hemiaminal cyclization is the rate-determining step.[8][12]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Protocol 1A: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [11]

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52%.[11]

Protocol 1B: Microwave-Assisted Paal-Knorr Synthesis [10][11]

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).

-

Add the chosen solvent (e.g., Ethanol, Acetic Acid) and catalyst (e.g., Acetic Acid, Iodine), if required. Solvent-free conditions are also possible.[6][13]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[10][11]

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic layer over magnesium sulfate.[10]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Hexane-2,5-dione | Aniline | HCl (cat.) | Methanol | Reflux | 15 min | 52 | [11] |

| 2 | Acetonylacetone | Aniline | CATAPAL 200 (40 mg) | Solvent-free | 60 | 45 min | 96 | [13] |

| 3 | Acetonylacetone | 4-Bromoaniline | CATAPAL 200 (40 mg) | Solvent-free | 60 | 45 min | 95 | [13] |

| 4 | Hexane-2,5-dione | Butan-1-amine | None | Water | 100 | 15 min | ~95 (crude) | [14] |

| 5 | Hexane-2,5-dione | Various amines | Tungstate sulfuric acid (1) | Solvent-free | 60 | 2-5 min | 92-98 | [6] |

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15][16] This method is particularly useful for accessing polysubstituted pyrroles with specific functional group arrangements.[5]

The reaction initiates with the condensation of the β-ketoester and the amine to form an enamine intermediate.[16][17] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole.[16][18]

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Protocol 2A: Solid-Phase Hantzsch Synthesis of a Pyrrole-3-carboxamide [19]

-

Acetoacetylate a polystyrene Rink amide resin.

-

Treat the resin with a primary amine to form the polymer-bound enaminone.

-

Add an α-bromoketone to the resin-bound enaminone and allow the Hantzsch reaction to proceed.

-

After the reaction is complete, wash the resin thoroughly to remove excess reagents.

-

Cleave the product from the solid support using 20% trifluoroacetic acid in dichloromethane.

-

Evaporate the solvent to obtain the desired pyrrole-3-carboxamide in high purity.

The Hantzsch synthesis is versatile, and modern variations focus on improving efficiency and environmental friendliness.

| Entry | β-Ketoester | α-Haloketone | Amine | Conditions | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | 2-Bromobutanal | Ammonia | Conventional | 45-55 | [20] |

| 2 | Ethyl acetoacetate | 2-Bromoheptanal | Ammonia | Conventional | 45-55 | [20] |

| 3 | Polymer-bound acetoacetate | Various α-bromoketones | Various primary amines | Solid-phase | High purity | [19] |

| 4 | β-dicarbonyl compound | α-halo ketone | Primary amine | Mechanochemical (Ball-milling) | Not specified | [21] |

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another classical and highly effective method, typically involving the condensation of an α-amino-ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[15][22][23] A significant challenge is the instability of α-amino-ketones, which readily self-condense. Therefore, they are often generated in situ from α-oximino-ketones by reduction with zinc dust in acetic acid.[22][23]

The synthesis begins with the condensation between the amine of the α-amino-ketone and the carbonyl group of the β-ketoester to form an imine, which then tautomerizes to an enamine.[23] This is followed by an intramolecular cyclization, dehydration, and subsequent tautomerization to yield the aromatic pyrrole ring.[22][24]

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Protocol 3A: Classic Knorr Synthesis of "Knorr's Pyrrole" [22]

-

Preparation of the α-oximino-ketone: Dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. While providing external cooling, slowly add a saturated aqueous solution of sodium nitrite (1 equiv.).

-

In situ reduction and condensation: To the solution containing the ethyl 2-oximinoacetoacetate, add a second equivalent of ethyl acetoacetate.

-

Portion-wise, add zinc dust to the stirred mixture. The temperature may rise to the boiling point.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration and recrystallize from ethanol to obtain diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

II. Applications of Substituted Pyrroles

The pyrrole scaffold is a key structural component in a vast array of biologically active molecules and functional materials.[3][10][25]

Medicinal Chemistry

Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][25][26][27][28] Several blockbuster drugs, such as the cholesterol-lowering agent Atorvastatin (Lipitor®) and the anti-inflammatory drug Tolmetin, feature a pyrrole core, underscoring its importance in drug design.[10][29][30]

The discovery of novel pyrrole-based therapeutic agents follows a structured workflow, from initial design and synthesis to biological evaluation and lead optimization.

Caption: General workflow for pyrrole-based drug discovery.[4]

Many pyrrole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is involved in the inflammatory cascade.

Caption: Inhibition of the COX-2 signaling pathway.[4]

The biological efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents.[4]

| Compound Class | Substitution Details | Target | Activity Metric | Reported Value | Reference |

| Anticancer | |||||

| 3-Alkynylpyrrole | 2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [4] |

| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [4] |

| Pyrrolo[2,3-d]pyrimidine | - | VEGFR-2 | IC50 | 11.9 nM | [26] |

| Antimicrobial | |||||

| Pyrrole-fused Pyrimidine | Fused pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [4] |

| Pyrrolyl Benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) | InhA (M. tuberculosis) | - | Strong H-bonding | [30] |

| Anti-inflammatory | |||||

| Pyrrole Derivative | N-Aryl substituted | COX-2 | IC50 | 0.11 µM | [4] |

Materials Science and Catalysis

Beyond medicine, substituted pyrroles are fundamental building blocks in materials science. The oxidative polymerization of pyrrole yields polypyrrole, an intrinsically conducting polymer with applications in sensors, batteries, and electronic devices.[29] Furthermore, pyrrole-based ligands are employed in coordination chemistry and homogeneous catalysis, facilitating a range of chemical transformations.[3][31] For instance, transition-metal catalysis (using Pd, Ru, and Fe) has been used to synthesize β-substituted pyrroles from amines and allylic alcohols.[31]

III. Spectroscopic Characterization

The structural elucidation of newly synthesized pyrroles relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 13C NMR is particularly informative. The chemical shifts of the pyrrole ring carbons are sensitive to substituent effects. Generally, C2/C5 carbons appear further downfield than C3/C4 carbons.[32] For example, in 1-methyl-3-(cyanomethyl)benzimidazolium-derived pyrroles, C-5 appears around 132 ppm and C-3 at ~122 ppm.[33]

-

Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch for N-unsubstituted pyrroles (typically 3340–3420 cm-1) and C=O stretching bands (1630-1750 cm-1) for carbonyl-substituted derivatives.[33][34]

-

Mass Spectrometry (MS): Provides crucial information on the molecular weight and fragmentation patterns, confirming the identity of the synthesized compound.

IV. Conclusion

Substituted pyrroles represent a class of heterocyclic compounds of immense scientific and commercial importance. The classical Paal-Knorr, Hantzsch, and Knorr syntheses, along with numerous modern variations, provide a robust toolkit for accessing a wide diversity of pyrrole structures. These compounds have proven to be invaluable scaffolds in drug discovery, leading to potent therapeutics for a range of diseases. Their utility also extends into materials science and catalysis, where they continue to enable new technologies. The ongoing development of novel, efficient, and sustainable synthetic methods will ensure that the full potential of this versatile heterocyclic system continues to be explored for the benefit of science and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 18. youtube.com [youtube.com]

- 19. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Page loading... [wap.guidechem.com]

- 23. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 24. youtube.com [youtube.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. Pyrrole - Wikipedia [en.wikipedia.org]

- 30. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 33. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.aip.org [pubs.aip.org]

Spectroscopic data analysis (NMR, IR, Mass Spec) of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings, particularly within the pharmaceutical industry. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₁₂H₁₂ClN, relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole-H (H-3, H-4) | ~ 5.8 - 6.0 | s | - |

| Aromatic-H | ~ 7.2 - 7.5 | m | - |

| Methyl-H (C-2, C-5) | ~ 2.0 - 2.2 | s | - |

Note: Predicted values based on typical chemical shifts for N-aryl-2,5-dimethylpyrroles. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | ~ 128 |

| Pyrrole C-3, C-4 | ~ 106 |

| Aromatic C (quaternary) | ~ 135 - 140 |

| Aromatic C-H | ~ 125 - 130 |

| Methyl C | ~ 13 |

Note: A ¹³C NMR spectrum is available on SpectraBase, though specific peak assignments are not detailed in the public record.

Table 3: FT-IR Spectroscopic Data

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic ring) | 1600 - 1475 | Medium-Strong |

| C=C stretch (pyrrole ring) | ~1500 | Medium |

| C-N stretch | 1360 - 1250 | Medium |

| C-Cl stretch | 850 - 550 | Strong |

Table 4: Mass Spectrometry Data

| Ion | m/z | Relative Abundance |

| [M]⁺ | 205 | High |

| [M+1]⁺ | 206 | Moderate |

| [M-CH₃]⁺ | 190 | Moderate |

| [C₁₁H₉ClN]⁺ | 204 | High |

Data obtained from GC-MS analysis.[1] The molecular ion peak [M]⁺ is expected at m/z 205, corresponding to the molecular weight of the compound (205.68 g/mol ). The isotopic pattern of chlorine will result in a significant [M+2]⁺ peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the solution or use a vortex mixer.

2. Data Acquisition (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. Data Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Identify the chemical shifts (δ) and coupling constants (J) for all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar or moderately polar column like a DB-5 or HP-5ms).

-

Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.

3. MS Method:

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for FT-IR spectroscopy.

Caption: Experimental workflow for Mass Spectrometry.

References

The Pyrrole Scaffold: A Cornerstone in the Discovery and Development of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and conformational flexibility have made it a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This technical guide delves into the discovery and historical development of bioactive pyrrole compounds, offering insights into their synthesis, mechanisms of action, and therapeutic applications.

A Historical Perspective: From Coal Tar to blockbuster Drugs

The journey of the pyrrole ring began in 1834 when it was first identified by the German chemist Friedlieb Ferdinand Runge as a component of coal tar.[1][2] Initially, its biological significance was not understood. However, the latter half of the 19th century saw the elucidation of the structure of heme and chlorophyll, revealing the fundamental role of the tetrapyrrole macrocycle in vital biological processes. This discovery spurred interest in the chemistry of pyrrole and its derivatives.

A significant milestone in the synthetic chemistry of pyrroles was the development of the Paal-Knorr synthesis in the 1880s, which provided a straightforward method for their preparation from 1,4-dicarbonyl compounds.[3] This was followed by the Knorr pyrrole synthesis, further expanding the synthetic chemist's toolkit. The 20th century witnessed the discovery of numerous naturally occurring bioactive pyrroles, paving the way for the development of synthetic pyrrole-containing drugs. A notable accidental discovery in 1974 by Donald G. Farnum's team led to the invention of Pyrrole Red, a modern pigment.[4] The late 20th and early 21st centuries have seen an explosion in the development of pyrrole-based pharmaceuticals, including blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent), cementing the importance of this heterocyclic core in modern medicine.

Synthetic Methodologies: Building the Pyrrole Core

The construction of the pyrrole ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide range of derivatives.

Paal-Knorr Pyrrole Synthesis

This is one of the most common and straightforward methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [5]

-

Materials:

-

Aniline (2.0 mmol)

-

Hexane-2,5-dione (2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

Cool the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude solid from a 9:1 methanol/water mixture to yield the pure product.

-

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a route to substituted pyrroles from the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[6]

Experimental Protocol: Solid-Phase Hantzsch Pyrrole Synthesis [7]

This protocol describes a solid-phase adaptation for the combinatorial synthesis of pyrrole-3-carboxamides.

-

Materials:

-

Rink amide resin

-

Diketene or other acetoacetylating agent

-

Primary amines

-

α-Bromoketones

-

20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

-

Procedure:

-

Acetoacetylate the Rink amide resin.

-

Treat the resin-bound acetoacetate with a variety of primary amines to form polymer-bound enaminones.

-

React the enaminones with different α-bromoketones to effect the Hantzsch cyclization.

-

Cleave the resulting pyrroles from the solid support using a 20% TFA solution in DCM to yield the corresponding pyrrole-3-carboxamides.

-

Bioactivity of Pyrrole Compounds: A Quantitative Overview

Pyrrole derivatives exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize quantitative data for representative bioactive pyrrole compounds.

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Bioactivity (IC₅₀) | Reference |

| Pyrrolo[2,3-d]pyrimidine 1a | A549 (Lung) | 0.35 µM | 8 |

| Pyrrolo[2,3-d]pyrimidine 1b | PC-3 (Prostate) | 1.04 µM | 8 |

| Pyrrolo[2,3-d]pyrimidine 13a | VEGFR-2 Inhibition | 11.9 nM | 8 |

| Pyrrolo[3,2-c]pyridine 14 | FMS Kinase Inhibition | 60 nM | 8 |

| Sunitinib | Multiple Receptor Tyrosine Kinases | Varies (nM range) | 9 |

Table 2: Anti-inflammatory Activity of a Pyrrolopyridine Derivative

| Compound | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference |

| 3l | 1 hr | ~19.97% | 10 |

| 3l | 2 hr | ~30.05% | 10 |

| 3l | 3 hr | ~36.33% | 10 |

| 3l | 4 hr | ~36.61% | 10 |

Signaling Pathways and Molecular Targets

The therapeutic effects of bioactive pyrroles are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[11][12][13][14][15] Several pyrrole-containing compounds, such as Sunitinib, are potent inhibitors of VEGFR-2 kinase activity, thereby disrupting downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by Sunitinib.

Bcl-2 Family and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[16][17][18][19][20] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Certain bioactive pyrroles can modulate the activity of Bcl-2 family members, thereby inducing apoptosis in cancer cells.

Caption: Regulation of apoptosis by the Bcl-2 family and the role of pyrrole-based BH3 mimetics.

Experimental Protocols for Biological Evaluation

Assessing the bioactivity of novel pyrrole compounds requires robust and standardized experimental protocols.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours.

-

Solubilization: After incubation, add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example using a TR-FRET based assay): [25]

-

Reagent Preparation: Prepare serial dilutions of the pyrrole inhibitor in DMSO. Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP in the appropriate kinase buffer.

-

Kinase Reaction:

-

Add the diluted inhibitor to the wells of a microplate.

-

Add the kinase solution and pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection: Stop the reaction by adding a detection solution containing an antibody that specifically recognizes the phosphorylated substrate.

-

Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

-

Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrrole scaffold has proven to be an exceptionally versatile and valuable component in the design and discovery of bioactive compounds. From its humble origins in coal tar to its central role in modern pharmaceuticals, the journey of pyrrole highlights the power of fundamental chemical research in driving therapeutic innovation. The continued exploration of novel synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways modulated by pyrrole derivatives will undoubtedly lead to the development of new and improved therapies for a wide range of diseases. This guide provides a foundational understanding for researchers poised to contribute to this exciting and impactful field.

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. jacksonsart.com [jacksonsart.com]

- 5. benchchem.com [benchchem.com]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. researchgate.net [researchgate.net]

- 15. biorbyt.com [biorbyt.com]

- 16. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 19. scispace.com [scispace.com]

- 20. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. broadpharm.com [broadpharm.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. MTT (Assay protocol [protocols.io]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Paal-Knorr Synthesis of N-Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, which are crucial heterocyclic motifs in a wide range of pharmaceuticals, natural products, and functional materials.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, offering a straightforward and efficient route to these valuable compounds.[1][3] Its operational simplicity and generally good to excellent yields have cemented its importance in both academic research and industrial drug development.[1][2] Pyrrole derivatives synthesized via this method are integral to the structure of blockbuster drugs such as Atorvastatin (Lipitor®), underscoring the significance of the Paal-Knorr synthesis in medicinal chemistry.[2]

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal intermediate. The final step involves the dehydration of this intermediate to yield the aromatic N-substituted pyrrole ring.[1] The cyclization step is often the rate-determining step of the reaction.[2][4]

Experimental Workflow

The general experimental workflow for the Paal-Knorr synthesis is a straightforward process involving the reaction of the starting materials, followed by workup and purification.

Caption: General experimental workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is influenced by factors such as the substrates, catalyst, solvent, and reaction temperature.[2] The following table summarizes various reported conditions and their outcomes.

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [1] |

| Acetonylacetone | Various primary amines | CATAPAL 200 | Solvent-free | 60 | 45 min | 68-97 | [5] |

| 1,4-Diketone | Primary amine (3 equiv) | Glacial Acetic Acid | Ethanol | 80 (Microwave) | - | - | [2] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | - | - | Good to excellent | [6] |

| β-Ketoesters derived 1,4-diketones | Various amines | Acetic Acid | - | 120-150 (Microwave) | 2-10 min | 65-89 | [7] |

Experimental Protocols

Below are detailed methodologies for the synthesis of N-substituted pyrroles using both conventional heating and microwave-assisted techniques.

Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[1][2]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[2]

Materials:

-

Aniline (186 mg, 2.0 mmol)[1]

-

Hexane-2,5-dione (228 mg, 2.0 mmol)[1]

-

Methanol (0.5 mL)[1]

-

Concentrated Hydrochloric Acid (1 drop)[1]

-

0.5 M Hydrochloric Acid (5.0 mL)[1]

-

Methanol/water (9:1) mixture for recrystallization[1]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[1]

-

Add one drop of concentrated hydrochloric acid to the mixture.[1][2]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[1][2]

-

After the reflux period, cool the flask in an ice bath.[1][2]

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]

-

Collect the solid product by vacuum filtration.[1]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]

Expected Yield: Approximately 52% (178 mg).[1]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles[1][2]

Objective: To synthesize N-substituted pyrroles via a microwave-assisted Paal-Knorr cyclization.[2]

Materials:

-

1,4-Dicarbonyl compound (1.0 equiv)[1]

-

Primary amine (1.1-1.5 equiv)[1]

-

Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)[1]

-

Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)[1]

Procedure:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[1]

-

Add the chosen solvent and catalyst, if required.[1]

-

Seal the vial and place it in the microwave reactor.[1]

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1]

-

After the reaction is complete, cool the vial to room temperature.[1]

-